1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid
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Overview
Description
1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production .
Mode of Action
This compound interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the NAD+ biosynthesis pathway, leading to a decrease in cellular NAD+ levels .
Biochemical Pathways
The compound affects the NAD+ biosynthesis pathway by inhibiting NAMPT . NAD+ is essential for various biochemical reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation. By disrupting NAD+ production, the compound can significantly impact these metabolic processes.
Result of Action
The inhibition of NAMPT by this compound leads to a decrease in cellular NAD+ levels . This decrease can disrupt various metabolic processes, potentially leading to altered cellular function or viability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the condensation of hydrazines with β-ketoesters to form pyrazoles, which are then fused with pyridine derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production often employs scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazolo[4,3-B]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Another isomer with similar biological activities but different structural properties.
1H-Pyrazolo[1,5-A]pyrimidine: Known for its use in medicinal chemistry with distinct pharmacological profiles.
Uniqueness: 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug design .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(9-5)3-8-10-4/h1-3H,(H,8,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPLNQVEJKPCCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740146 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-03-8 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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